3-(6-amino-9H-purin-9-yl)-cyclopentanol
3-(6-amino-9H-purin-9-yl)-cyclopentanol
Brand Name:
Vulcanchem
CAS No.:
142130-73-2
VCID:
VC0233291
InChI:
InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1
SMILES:
C1CC(CC1N2C=NC3=C(N=CN=C32)N)O
Molecular Formula:
C10H13N5O
Molecular Weight:
219.24 g/mol
3-(6-amino-9H-purin-9-yl)-cyclopentanol
CAS No.: 142130-73-2
Main Products
VCID: VC0233291
Molecular Formula: C10H13N5O
Molecular Weight: 219.24 g/mol
CAS No. | 142130-73-2 |
---|---|
Product Name | 3-(6-amino-9H-purin-9-yl)-cyclopentanol |
Molecular Formula | C10H13N5O |
Molecular Weight | 219.24 g/mol |
IUPAC Name | (1R,3S)-3-(6-aminopurin-9-yl)cyclopentan-1-ol |
Standard InChI | InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 |
Standard InChIKey | UZNXSBPBWFLVDK-NKWVEPMBSA-N |
Isomeric SMILES | C1C[C@H](C[C@H]1N2C=NC3=C(N=CN=C32)N)O |
SMILES | C1CC(CC1N2C=NC3=C(N=CN=C32)N)O |
Canonical SMILES | C1CC(CC1N2C=NC3=C(N=CN=C32)N)O |
Synonyms | 3-(6-amino-9H-purin-9-yl)-cyclopentanol 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-cis)-isomer 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-trans)-isomer 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-cis)-isomer 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-trans)-isomer 9-(cis-cyclopentan-3-ol)adenine 9-(trans-cyclopentan-3-ol)adenine cyclopentanol, 3-(6-amino-9H-purin-9-yl)- cyclopentanol, 3-(6-amino-9H-purin-9-yl)-, (1R-cis)-isomer MDL 201112 MDL 201449A MDL-201,449A MDL-201112 MDL201112 |
PubChem Compound | 132408 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume